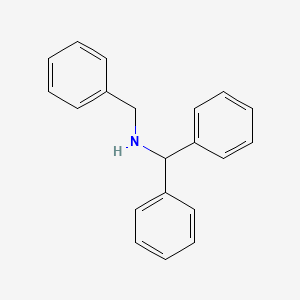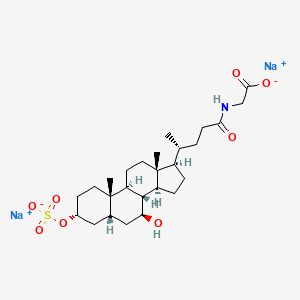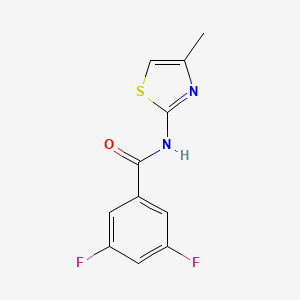![molecular formula C17H20Cl2N2S B13416535 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is a chemical compound belonging to the phenothiazine class. It is commonly known for its use in the pharmaceutical industry, particularly as an antipsychotic agent. This compound is a derivative of phenothiazine and has a molecular formula of C17H19ClN2S·HCl .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride typically involves the chlorination of phenothiazine followed by the alkylation of the resulting chlorophenothiazine with 3-dimethylaminopropyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Primarily used as an antipsychotic agent for the treatment of schizophrenia and other psychotic disorders.
作用机制
The mechanism of action of 4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride involves its interaction with dopamine receptors in the brain. It acts as a dopamine antagonist, blocking the D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has sedative and antiemetic effects due to its action on other neurotransmitter systems, including histamine and serotonin receptors .
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine with a similar structure but different pharmacological profile.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of psychotic disorders
Uniqueness
4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its balance of antipsychotic efficacy and side effect profile makes it a valuable compound in the treatment of various psychiatric conditions .
属性
分子式 |
C17H20Cl2N2S |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
3-(4-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)11-6-12-20-14-8-3-4-10-16(14)21-17-13(18)7-5-9-15(17)20;/h3-5,7-10H,6,11-12H2,1-2H3;1H |
InChI 键 |
KJOMWDZNGCFKIB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=C(C(=CC=C2)Cl)SC3=CC=CC=C31.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


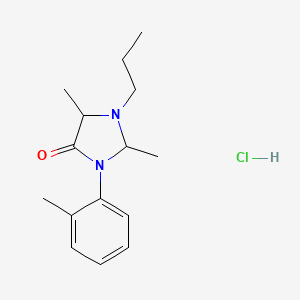
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
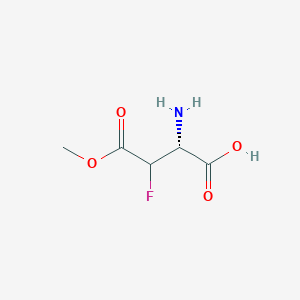

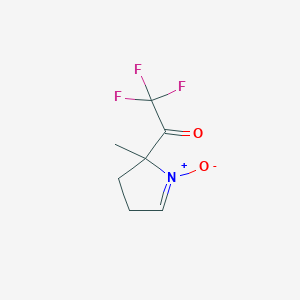
![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

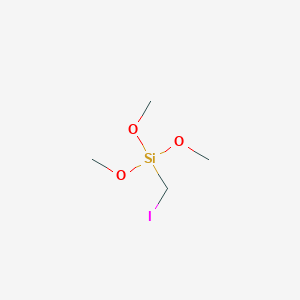
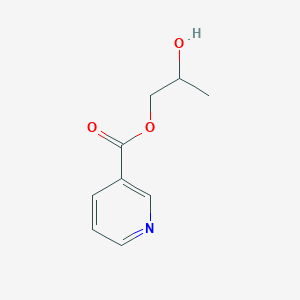
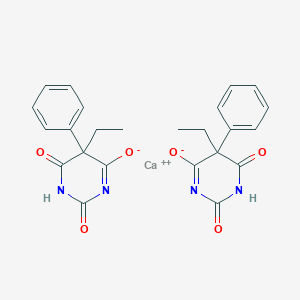
![9-Fluoro-7-methylbenzo[c]acridine](/img/structure/B13416526.png)
